molecular formula C19H20N2O2S2 B2418449 2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile CAS No. 1024745-48-9

2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile

Cat. No.: B2418449
CAS No.: 1024745-48-9
M. Wt: 372.5
InChI Key: MGGUALQSBYZXMD-VHEBQXMUSA-N
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Description

2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a sulfonyl group, a methylthio group, and a phenylamino group, all attached to a prop-2-enenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the sulfonyl group: This can be achieved by reacting 4-isopropylbenzenesulfonyl chloride with an appropriate nucleophile.

    Introduction of the methylthio group: This step involves the reaction of a suitable thiol with a precursor compound.

    Formation of the phenylamino group: This can be done by reacting aniline with a suitable electrophile.

    Formation of the prop-2-enenitrile backbone: This involves the reaction of the intermediate compounds with acrylonitrile under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
  • 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile

Uniqueness

2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-anilino-3-methylsulfanyl-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-14(2)15-9-11-17(12-10-15)25(22,23)18(13-20)19(24-3)21-16-7-5-4-6-8-16/h4-12,14,21H,1-3H3/b19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGUALQSBYZXMD-VHEBQXMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C(\NC2=CC=CC=C2)/SC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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